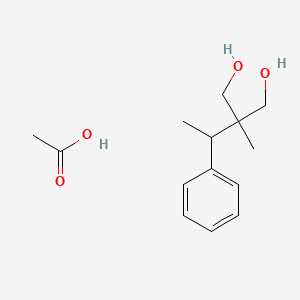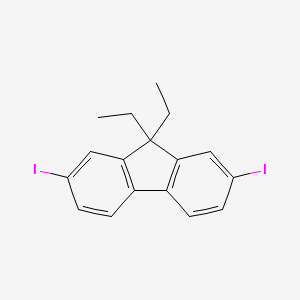
9,9-Diethyl-2,7-diiodo-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Diethyl-2,7-diiodo-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of two iodine atoms at the 2 and 7 positions and two ethyl groups at the 9 position of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-2,7-diiodo-9H-fluorene typically involves the iodination of 9,9-diethylfluorene. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Diethyl-2,7-diiodo-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the new substituent replacing the iodine atoms.
Aplicaciones Científicas De Investigación
9,9-Diethyl-2,7-diiodo-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its semiconducting properties.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique electronic properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism by which 9,9-Diethyl-2,7-diiodo-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atoms provide reactive sites for substitution and coupling reactions, while the ethyl groups at the 9 position influence the compound’s electronic properties and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diiodo-9,9-dimethyl-9H-fluorene: Similar structure but with methyl groups instead of ethyl groups.
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains longer alkyl chains, affecting its solubility and electronic properties.
9,9-Dihexyl-2,7-dibromofluorene: Bromine atoms instead of iodine, leading to different reactivity and applications.
Uniqueness
9,9-Diethyl-2,7-diiodo-9H-fluorene is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and electronic effects. This makes it a versatile compound for various synthetic applications, particularly in the field of organic electronics and materials science.
Propiedades
Número CAS |
145005-98-7 |
|---|---|
Fórmula molecular |
C17H16I2 |
Peso molecular |
474.12 g/mol |
Nombre IUPAC |
9,9-diethyl-2,7-diiodofluorene |
InChI |
InChI=1S/C17H16I2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 |
Clave InChI |
SZSSJJONPBLCJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


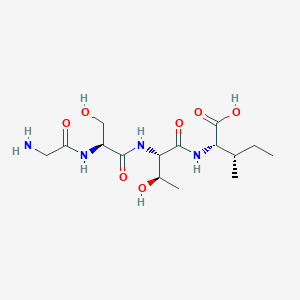

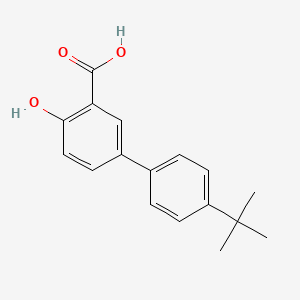
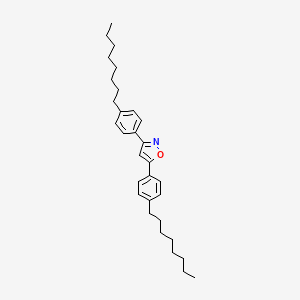
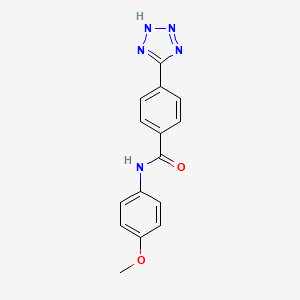
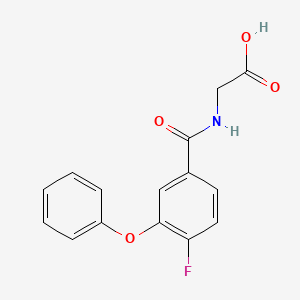
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)

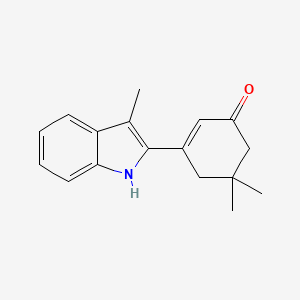
stannane](/img/structure/B12542085.png)
